molecular formula C9H8N6 B2662977 (1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene CAS No. 57404-47-4

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene

Cat. No. B2662977
CAS RN: 57404-47-4
M. Wt: 200.205
InChI Key: ZCPUHPXLBBTVAI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common name, structural formula, and molecular formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Synthesis and Application of Azine Derivatives

Azine derivatives, including 2,3-diaza-1,3-butadienes, have a broad spectrum of chemical reactivity and applications. These compounds have been extensively studied for their synthesis, properties, and reactivity. Their significance spans organometallic chemistry to potential applications in various fields, reflecting the versatility of nitrogen-containing heterocycles. The literature emphasizes the importance of azines in synthesizing complex molecules, suggesting a potential relevance for "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" in synthetic chemistry and material science applications (Safari & Gandomi-Ravandi, 2014).

Homologation Reaction of Ketones with Diazo Compounds

The homologation reaction of ketones with diazo compounds is a critical synthetic route for producing homologated ketones, which can be further transformed into various valuable chemical entities. This process involves the addition of diazo compounds to ketones, leading to a complex array of regio- and stereoselectivities, underpinning the synthesis of a wide range of organic compounds. The development of enantioselective versions of these reactions opens up new avenues for the synthesis of chiral molecules, potentially including derivatives of "(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene" (Candeias, Paterna, & Gois, 2016).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.


Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For “(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene”, you may need to conduct further research or experiments to gather this information. Always remember to follow safety guidelines when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(1S,2R)-1,2-diazido-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-14-12-8-5-6-3-1-2-4-7(6)9(8)13-15-11/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUHPXLBBTVAI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1,2-Diazido-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.